N-(2-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
N-(2-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused oxazolo-pyridine core. Its structure includes a 2-chlorophenyl carboxamide group at position 4, methyl substituents at positions 3 and 6 of the oxazolo[5,4-b]pyridine ring, and a planar aromatic system that facilitates π-π stacking interactions.
Properties
Molecular Formula |
C15H12ClN3O2 |
|---|---|
Molecular Weight |
301.73 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H12ClN3O2/c1-8-7-10(13-9(2)19-21-15(13)17-8)14(20)18-12-6-4-3-5-11(12)16/h3-7H,1-2H3,(H,18,20) |
InChI Key |
OMFNFZHZOPIGAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Amino-3-hydroxypyridine Derivatives
In a representative procedure, 2-amino-5-bromo-3-hydroxypyridine (1) is heated with 4-cyanobenzoic acid or (4-piperidinyl)acetic acid in the presence of polyphosphoric acid trimethylsilyl ester (PPSE) or polyphosphoric acid (PPA) at 100–120°C for 4–6 hours. This generates the oxazolo[4,5-b]pyridine core via intramolecular dehydration (Scheme 1). For the target compound, the analogous starting material would require methyl groups at positions 3 and 6 of the pyridine ring. Modifications to the reaction conditions, such as substituting PPSE for PPA, can improve yields by reducing side reactions.
Table 1: Cyclization Agents and Yields for Oxazolo-Pyridine Formation
Alternative Cyclization Strategies
Patent EP0463970A1 describes the use of 1,1-carbonyldiimidazole in tetrahydrofuran (THF) under reflux to cyclize 2-amino-3-hydroxypyridine derivatives. This method avoids harsh acidic conditions, achieving a 77% yield for oxazolo[4,5-b]pyridin-2-one. For the target compound, introducing methyl groups at positions 3 and 6 prior to cyclization would require bromination or direct alkylation of the pyridine precursor.
Heck Reaction for Carboxylic Acid Moiety at Position 4
The carboxylic acid group at position 4 is introduced via a palladium-catalyzed Heck reaction. In a reported procedure, 5-bromo-oxazolo[4,5-b]pyridine undergoes coupling with acrylic acid in the presence of Pd(OAc)₂, tri-o-tolylphosphine, and triethylamine in DMF at 90°C. This method achieves a 68% yield for the carboxylic acid derivative, which is subsequently converted to the carboxamide.
Table 2: Optimization of Heck Reaction Parameters
Conversion of Carboxylic Acid to Carboxamide
The carboxylic acid at position 4 is activated to an acid chloride using oxalyl chloride and triethylamine in dichloromethane at 5°C. Subsequent reaction with 2-chloroaniline in the presence of a base (e.g., pyridine) yields the target carboxamide.
Table 3: Amidation Methods and Yields
| Activation Reagent | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| Oxalyl chloride | 2-Chloroaniline | CH₂Cl₂ | 89 |
| Thionyl chloride | EDCl | THF | 85 |
Final Coupling and Purification
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Analytical characterization by ¹H NMR, ¹³C NMR, and HRMS confirms the structure. Yields for the final step typically range from 80–90% under optimized conditions.
Alternative Synthetic Routes and Optimization
Alternative pathways include one-pot cyclization-amidation sequences or microwave-assisted synthesis to reduce reaction times. For instance, using PPSE as both cyclization and dehydration agent can streamline the synthesis of the oxazolo ring . Additionally, green chemistry approaches (e.g., aqueous micellar catalysis) are being explored to improve sustainability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
-
Reduction: : Reduction reactions can occur at the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
-
Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols under basic conditions .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Bases: Triethylamine (TEA), sodium hydride (NaH)
Solvents: Dichloromethane (DCM), dimethyl sulfoxide (DMSO)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
-
Chemistry: : The compound serves as a building block for the synthesis of more complex heterocyclic structures and can be used in the development of new synthetic methodologies .
-
Biology: : It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various bacterial and fungal strains .
-
Medicine: : The compound has been investigated for its potential as an anti-inflammatory and anticancer agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
-
Industry: : The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways, inhibiting their activity and leading to therapeutic effects.
-
Pathways Involved: : It can modulate signaling pathways such as the NF-κB and MAPK pathways, which play crucial roles in inflammation and cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(2-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide with key analogs, highlighting structural variations, physicochemical properties, and functional implications:
Key Observations:
Substituent Effects on Lipophilicity: The 2-chlorophenyl group in the target compound confers higher lipophilicity compared to the 4-methoxyphenyl analog (logP ~3.2 vs. ~2.5 estimated), suggesting better blood-brain barrier penetration .
Synthetic Accessibility :
- N-Benzyl derivatives (e.g., ) are synthesized via amide coupling reactions with high purity (95%), indicating scalable production methods .
- Methoxy and chloro substituents are typically introduced via Ullmann or Buchwald-Hartwig coupling, as inferred from related patents .
Biological Relevance :
Biological Activity
N-(2-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (CAS Number: 1011353-22-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.
Chemical Structure and Properties
This compound features a unique oxazole-pyridine framework, characterized by the following molecular formula and weight:
- Molecular Formula : C15H12ClN3O2
- Molecular Weight : 301.7277 g/mol
The structure includes a chlorophenyl group and two methyl groups attached to the oxazole ring, which may influence its biological activity.
Anticancer Properties
Research has indicated that derivatives of oxazole and pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), HCT116 (colon cancer), A375 (melanoma)
- IC50 Values : Some related compounds have demonstrated IC50 values as low as 0.36 µM against cyclin-dependent kinases (CDK) which are crucial in cell cycle regulation .
The potential mechanism of action for these compounds often involves the inhibition of key signaling pathways associated with tumor growth and angiogenesis. For example, the inhibition of VEGFR-2 kinase has been noted in studies on related compounds, suggesting a mechanism that could also apply to this compound .
Antimicrobial Activity
The pyrazole nucleus is known for its broad spectrum of antimicrobial activity. Compounds similar to this compound have been tested against various bacterial strains:
- Bacterial Strains : Escherichia coli, Staphylococcus aureus
- Results : Many derivatives showed promising results in inhibiting bacterial growth, indicating that this compound may also possess similar antimicrobial properties .
Synthesis and Evaluation
Recent studies have synthesized various derivatives of oxazole-pyridine compounds to evaluate their biological activities. In one study focusing on similar compounds:
- Synthesis Method : The compounds were synthesized using standard organic synthesis techniques involving cyclization reactions.
- Biological Evaluation : The synthesized compounds were evaluated for their cytotoxicity against several cancer cell lines and their antimicrobial efficacy.
Table 1 summarizes the findings from various studies on related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | HeLa | 0.36 | CDK Inhibition |
| Compound B | HCT116 | 1.46 | VEGFR-2 Inhibition |
| Compound C | A375 | 0.55 | Antiproliferative |
| Compound D | E. coli | - | Antimicrobial |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing N-(2-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting substituted pyridine precursors (e.g., 2-amino-3,6-dimethylpyridine) with chlorophenyl-containing carboxylic acid derivatives under reflux conditions.
- Cyclization : Using reagents like POCl₃ or PCl₃ to form the oxazole ring, often at elevated temperatures (80–120°C) .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Compare experimental ¹H and ¹³C NMR shifts to predicted values (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–2.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via EI-MS (e.g., m/z 423.8 [M+H]⁺ for C₁₉H₁₈ClN₃O₂) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients to assess purity (retention time ~12–15 min under standard conditions) .
Q. What are the primary challenges in scaling up synthesis for in vivo studies?
- Critical Issues :
- Byproduct Formation : Monitor for incomplete cyclization (e.g., open-chain intermediates) via TLC .
- Solvent Compatibility : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol) to simplify purification .
Advanced Research Questions
Q. How does the 2-chlorophenyl substituent influence this compound’s binding affinity to biological targets?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Effects : The chloro group enhances electrophilicity, potentially increasing interactions with nucleophilic residues in enzyme active sites (e.g., kinases or proteases) .
- Spatial Orientation : Molecular docking studies suggest the 2-chlorophenyl group occupies hydrophobic pockets in target proteins, as seen in analogs with IC₅₀ values <1 µM .
- Experimental Validation : Perform competitive binding assays using fluorescence polarization or surface plasmon resonance (SPR) to quantify affinity .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Case Study : Discrepancies in IC₅₀ values (e.g., 0.5 µM in enzymatic assays vs. 5 µM in cell-based assays) may arise from:
- Membrane Permeability : Use logP calculations (predicted ~3.2 for this compound) to assess cellular uptake limitations .
- Metabolic Stability : Conduct liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?
- In Silico Tools :
- ADME Prediction : Use SwissADME or ADMETlab to estimate bioavailability (%F = 65–70), blood-brain barrier penetration (low), and CYP450 inhibition (CYP3A4 as a major off-target) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories to identify stable binding conformations .
- Validation : Compare predicted half-life (t₁/₂ ~4–6 hours) with in vivo pharmacokinetic studies in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
